2-Methyl-2-(2-methylphenyl)propan-1-amine
Overview
Description
“2-Methyl-2-(2-methylphenyl)propan-1-amine” is an organic compound with a molecular weight of 163.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a four-step synthesis of methiopropamine, a structurally related compound, begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Physical And Chemical Properties Analysis
“2-Methyl-2-(2-methylphenyl)propan-1-amine” is a liquid at room temperature . Its molecular weight is 163.26 .Scientific Research Applications
Pharmacology
Methiopropamine, an organic compound structurally related to methamphetamine, is similar to “2-Methyl-2-(2-methylphenyl)propan-1-amine”. It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .
Metabolism
Methiopropamine metabolism is somewhat similar to methamphetamine. Hydroxylation, demethylation, and deamination are in common. Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .
Synthesis
There is a four-step synthesis of methiopropamine, which is structurally related to “2-Methyl-2-(2-methylphenyl)propan-1-amine”. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Spectroscopic Identification and Derivatization
Preparation of Buffer Solution and Cosmetics
2-Amino-2-methyl-1-propanol, which is similar to “2-Methyl-2-(2-methylphenyl)propan-1-amine”, is used for the preparation of buffer solution and in cosmetics .
ATR-FTIR Spectroscopic Investigation
2-Amino-2-methyl-1-propanol is also used in ATR-FTIR spectroscopic investigation of the carbon monoxide absorption characteristics of a series of heterocyclic diamines .
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-(2-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-7H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCFGBYPMIKFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(2-methylphenyl)propan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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